molecular formula C14H12N4O2S2 B2750285 N-(3-methylisothiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251565-64-6

N-(3-methylisothiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2750285
CAS RN: 1251565-64-6
M. Wt: 332.4
InChI Key: WSNVTYOOZGTWNO-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2S2 and its molecular weight is 332.4. The purity is usually 95%.
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Scientific Research Applications

Polymorph Characterization and Stability

Rapid conversion of active pharmaceutical ingredient hydrates to anhydrous forms in aqueous media has been a significant area of study. For instance, Petrova et al. (2009) investigated three anhydrous polymorphs, a monohydrate, and a dihydrate of an active pharmaceutical ingredient, focusing on their thermodynamic stability and rate of conversion in water and under different relative humidity conditions (Petrova et al., 2009).

Synthesis and Insecticidal Applications

Innovative heterocycles incorporating thiadiazole moiety have been explored for insecticidal properties. Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antitumor Activity

The synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and their evaluation as antitumor agents have been a focus in cancer research. Hafez and El-Gazzar (2017) synthesized novel derivatives and tested their effectiveness against various human cancer cell lines, demonstrating potent anticancer activity (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings for antimicrobial applications has been investigated. Hossan et al. (2012) synthesized a series of compounds using citrazinic acid as a starting material and evaluated their antibacterial and antifungal activities, finding them comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Crystal Structure Analysis

The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have been analyzed to understand their conformation and intramolecular interactions. Studies by Subasri et al. (2016) have revealed insights into the folded conformation about the methylene C atom and the intramolecular hydrogen bond stabilizing this conformation (Subasri et al., 2016).

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-9-5-13(22-17-9)16-12(19)7-18-8-15-10(6-14(18)20)11-3-2-4-21-11/h2-6,8H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNVTYOOZGTWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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